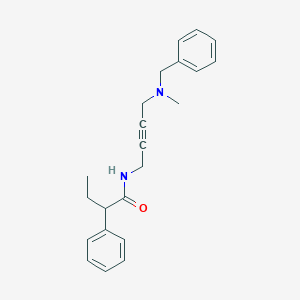

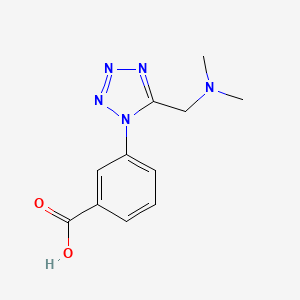

![molecular formula C18H22N4 B2833112 N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877798-39-5](/img/structure/B2833112.png)

N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . The synthesis of such amino derivatives often involves a chlorodeoxygenation step that proceeds with mediocre yields, followed by ipso-substitution of halogen .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Chemical Reactions Analysis

Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .Physical and Chemical Properties Analysis

The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Applications De Recherche Scientifique

Phosphodiesterase Inhibitory Activity

Research on a series of phenylpyrazolo[3,4-d]pyrimidones, which share a similar chemical scaffold with the compound , has revealed specific inhibition of cGMP-specific (type V) phosphodiesterase. These inhibitors show promise in enzymatic and cellular activity evaluations, as well as in vivo antihypertensive activity, highlighting their potential application in cardiovascular disease treatment (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones synthesized as key intermediates from related chemical structures have been evaluated for their antitumor and antimicrobial activities. Some derivatives showed inhibition effects on human breast and liver carcinoma cell lines comparable to those of standard treatments, indicating potential applications in cancer therapy and infection control (Riyadh, 2011).

Insecticidal and Antibacterial Potential

Compounds derived from pyrimidine and pyrazole structures, such as the (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, have shown insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. These findings suggest applications in agricultural pest control and antibacterial drug development (Deohate & Palaspagar, 2020).

Benzodiazepine Receptor Ligands

Research into the reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives has identified potential benzodiazepine receptor ligands. Such compounds could be valuable in developing new treatments for anxiety, insomnia, and other CNS disorders (Bruni et al., 1994).

PET Imaging Ligands

A selective CRF1 antagonist, formulated for PET imaging to explore its potential in neurodegenerative disease research, demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in medical imaging and diagnostic applications (Kumar et al., 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

N-butan-2-yl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSFCGAWYPYZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

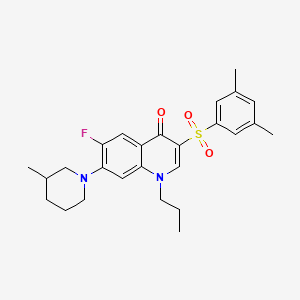

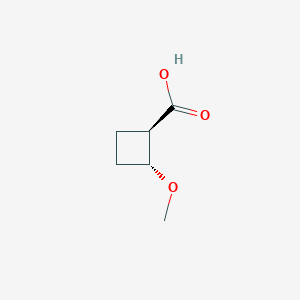

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)

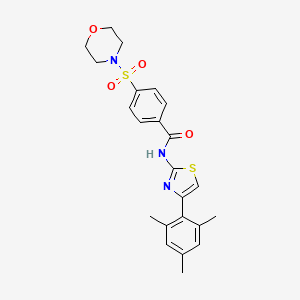

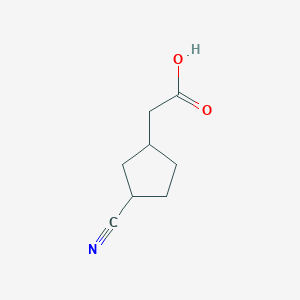

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)

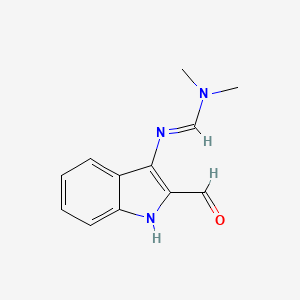

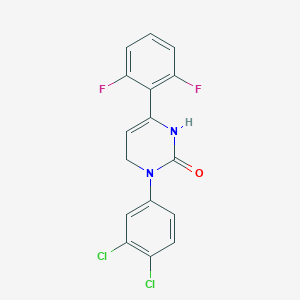

![2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2833034.png)

![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2833044.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2833048.png)